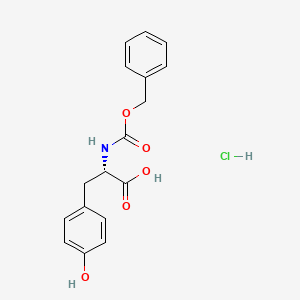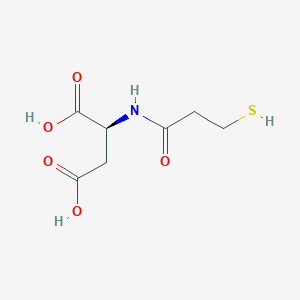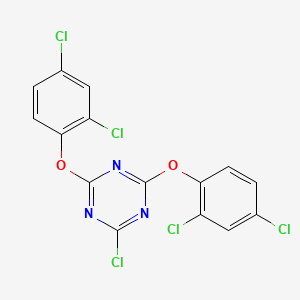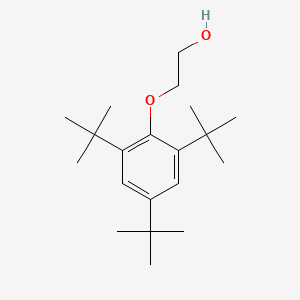
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is an organic compound characterized by the presence of a phenoxy group substituted with three tert-butyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol typically involves the alkylation of 2,4,6-tri-tert-butylphenol with ethylene oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the phenol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. The purification of the final product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in various chemical formulations.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other materials where oxidative stability is crucial.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol primarily involves its ability to scavenge free radicals and prevent oxidative damage. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This radical can further react to form non-reactive products, thereby protecting cells and materials from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but lacking the ethan-1-ol moiety.
2,6-Di-tert-butylphenol: Another antioxidant with two tert-butyl groups, offering less steric hindrance compared to 2,4,6-Tri-tert-butylphenol.
2,4-Di-tert-butylphenol: Similar in structure but with only two tert-butyl groups, providing different reactivity and applications.
Uniqueness
2-(2,4,6-Tri-tert-butylphenoxy)ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which enhances its solubility and reactivity compared to its analogs. The three tert-butyl groups provide significant steric hindrance, making it a highly effective antioxidant and stabilizer in various applications.
Propiedades
Número CAS |
64673-13-8 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2-(2,4,6-tritert-butylphenoxy)ethanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)14-12-15(19(4,5)6)17(22-11-10-21)16(13-14)20(7,8)9/h12-13,21H,10-11H2,1-9H3 |
Clave InChI |
XOEMPVJMSAEQDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OCCO)C(C)(C)C |
Números CAS relacionados |
26636-37-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
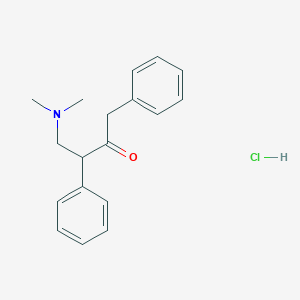
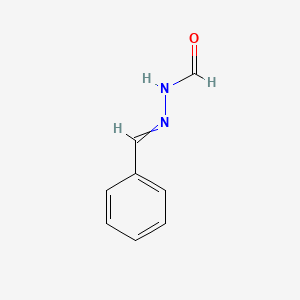
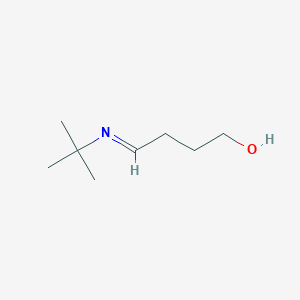
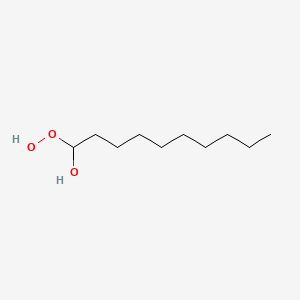

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
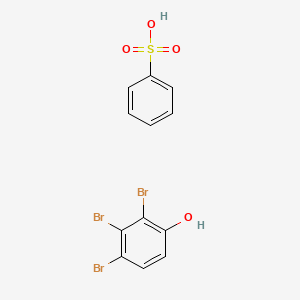
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
